molecular formula C144H116N4O16 B1679657 Perylene Red CAS No. 123174-58-3

Perylene Red

Cat. No.: B1679657
CAS No.: 123174-58-3
M. Wt: 1079.2 g/mol
InChI Key: ZZSIDSMUTXFKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Perylene Red, a derivative of Perylene Diimide (PDI), primarily targets pH levels and organic pollutants in the environment . It is used in photocatalytic degradation and as a pH probe . The compound’s interaction with these targets enables it to function in various applications, including chemosensors and environmental pollutant degradation .

Mode of Action

This compound interacts with its targets through optical signal modulations . In the context of pH probing, this compound becomes protonated at the imidazole moiety upon a decrease in pH, resulting in a color change to red . When used in photocatalytic degradation, this compound utilizes solar energy to oxidize and remove organic pollutants .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the protonation of the imidazole moiety . This process is crucial for pH probing, as it allows for the detection of pH changes under various conditions . In the context of photocatalytic degradation, this compound participates in oxidation reactions that lead to the removal of organic pollutants .

Pharmacokinetics

These properties allow this compound to be effectively used in various applications, including LCD color filters and OLEDs .

Result of Action

The action of this compound results in significant molecular and cellular effects. In pH probing, the protonation of this compound at the imidazole moiety leads to a color change, providing a visual indication of pH changes . In photocatalytic degradation, this compound facilitates the oxidation and removal of organic pollutants, contributing to environmental cleanup .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s photocatalytic activity is enhanced by unlimited solar energy . Additionally, the compound’s optical properties, such as its ability to change color in response to pH changes, can be influenced by the specific conditions of the aqueous or binary water-organic media in which it is used .

Biochemical Analysis

Biochemical Properties

Perylene Red plays a significant role in biochemical reactions due to its unique chemical structure and properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its electron-accepting ability and fluorescence characteristics. For instance, this compound can act as a fluorescent lipid probe in cell membrane cytochemistry, allowing researchers to study lipid distribution and dynamics within cell membranes . Additionally, its interaction with proteins and enzymes can be utilized in photoredox catalysis, where it participates in electron transfer reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its strong fluorescence makes it an excellent tool for imaging and tracking cellular components. This compound-labeled micelles have shown enhanced photobleaching stability and bright red emission, making them useful for gene delivery processes . Moreover, this compound can affect cellular metabolism by participating in electron transfer reactions, thereby influencing metabolic pathways and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, and participate in electron transfer reactions. This compound’s ability to form radical anions and dianions allows it to act as a photocatalyst in various redox reactions . Additionally, its interaction with cellular components can lead to changes in gene expression and enzyme activity, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound exhibits high thermal stability, which makes it suitable for long-term studies . Its fluorescence properties may degrade over time when exposed to certain environmental conditions, such as prolonged exposure to light or reactive chemicals . Long-term studies have shown that this compound can maintain its fluorescence and stability, making it a reliable tool for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used safely for imaging and tracking purposes without causing significant toxicity . At high doses, it may exhibit toxic effects, including potential carcinogenicity and respiratory irritation . It is essential to determine the appropriate dosage to avoid adverse effects while maximizing its benefits in research applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can participate in electron transfer reactions, influencing metabolic flux and metabolite levels within cells . This compound’s ability to form radical anions and dianions allows it to act as a catalyst in redox reactions, further impacting cellular metabolism . Additionally, its interaction with metabolic enzymes can lead to changes in metabolic pathways and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its strong fluorescence allows researchers to track its localization and accumulation within cells . This compound can be incorporated into micelles or other delivery systems to enhance its transport and distribution within tissues . Its ability to form aggregates and interact with cellular components further influences its localization and function within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It can be targeted to specific compartments or organelles through post-translational modifications or binding interactions . For example, this compound can be used to label lysosomes in live-cell imaging, allowing researchers to study lysosomal dynamics and functions . Its ability to form well-organized microstructures also contributes to its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perylene Red is typically synthesized through the imidization of perylene-3,4,9,10-tetracarboxylic dianhydride with primary amines. This reaction is usually carried out at high temperatures (140-180°C) using molten imidazole as a solvent and zinc acetate as a catalyst . Another method involves the reaction of perylene dianhydride with aliphatic amines at room temperature using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-temperature conditions and specialized equipment to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product with the desired properties .

Chemical Reactions Analysis

Types of Reactions: Perylene Red undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Perylene Red stands out due to its excellent stability, intense color, and versatility in scientific and industrial applications.

Properties

IUPAC Name

7,18-bis[2,6-di(propan-2-yl)phenyl]-11,14,22,26-tetraphenoxy-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H58N2O8/c1-39(2)47-31-21-32-48(40(3)4)67(47)73-69(75)51-35-55(79-43-23-13-9-14-24-43)61-63-57(81-45-27-17-11-18-28-45)37-53-60-54(72(78)74(71(53)77)68-49(41(5)6)33-22-34-50(68)42(7)8)38-58(82-46-29-19-12-20-30-46)64(66(60)63)62-56(80-44-25-15-10-16-26-44)36-52(70(73)76)59(51)65(61)62/h9-42H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSIDSMUTXFKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=CC(=C4C5=C(C=C6C7=C5C(=C(C=C7C(=O)N(C6=O)C8=C(C=CC=C8C(C)C)C(C)C)OC9=CC=CC=C9)C1=C(C=C(C3=C41)C2=O)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H58N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123174-58-3, 112100-07-9
Record name Perylene Red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123174583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 112100-07-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 123174-58-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERYLENE RED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1283KGS16D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perylene Red
Reactant of Route 2
Perylene Red
Reactant of Route 3
Reactant of Route 3
Perylene Red
Reactant of Route 4
Reactant of Route 4
Perylene Red
Reactant of Route 5
Reactant of Route 5
Perylene Red
Reactant of Route 6
Reactant of Route 6
Perylene Red

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.